REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C@@H:3]([C:5]([OH:7])=[O:6])N.N([O-])=O.[Na+].[Br-:14].[K+]>S(=O)(=O)(O)O>[Br:14][CH:3]([C:2]([F:9])([F:8])[F:1])[C:5]([OH:7])=[O:6] |f:1.2,3.4|
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Name
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|
Quantity
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88 g
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Type
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reactant
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Smiles
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FC([C@H](N)C(=O)O)(F)F
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Name
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|
Quantity
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250 g
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Type
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reactant
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Smiles
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[Br-].[K+]
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Name
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|
Quantity
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1.24 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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65.5 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Type
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CUSTOM
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Details
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The reaction mixture is stirred in the cooling bath for another hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution is chilled to 0° with an ice-salt bath
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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WASH
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Details
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The organic layer is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated to dryness in vacuo
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Name
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Type
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product
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Smiles
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BrC(C(=O)O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |